6-Azauracil Exhibits Superior Potency as a GABA-Transaminase Inhibitor Compared to Other CNS-Active Pyrimidines
6-Azauracil demonstrates superior potency as a non-competitive inhibitor of gamma-aminobutyric acid (GABA)-transaminase in rodent and human brain extracts. A direct head-to-head comparison revealed that none of the other CNS-active compounds possessing a pyrimidine or pyrimidine-like ring structure were as potent an inhibitor of this transaminase as 6-azauracil [1]. The compound exhibited a Ki of 5 × 10⁻⁴ M (0.5 mM) for rat brain GABA-transaminase activity [1]. Furthermore, a separate study using purified rabbit liver 4-aminobutyrate aminotransferase (GABA-T) identified a Ki of approximately 0.7 mM at pH 7.3, with the inhibition characterized as non-competitive with respect to both β-alanine and 2-oxoglutaric acid [2].
| Evidence Dimension | GABA-transaminase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 mM (rat brain extract) [1]; Ki ≈ 0.7 mM (purified rabbit liver enzyme) [2] |
| Comparator Or Baseline | Other CNS-active compounds with pyrimidine or pyrimidine-like ring structures (none specified with greater potency) [1] |
| Quantified Difference | None of the comparators were as potent as 6-azauracil [1] |
| Conditions | Rat and human brain extracts [1]; Purified rabbit liver 4-aminobutyrate aminotransferase assay at pH 7.3 [2] |
Why This Matters
For researchers studying GABAergic neurotransmission or screening for novel anxiolytic or hypnotic mechanisms, 6-azauracil provides a well-characterized, potent tool compound with defined Ki values, offering a reliable positive control that is not effectively substituted by other pyrimidine derivatives.
- [1] Saad SF, et al. Effect of 6-azauracil, and of certain structurally similar compounds, on three pyridoxal-phosphate requiring enzymes involved in neurotransmitter metabolism. Biochem Pharmacol. 1979;28(7):1071-1076. View Source
- [2] Tamaki N, et al. Inhibitory effect of 6-azauracil on purified rabbit liver 4-aminobutyrate aminotransferase. J Biochem. 1983;93(4):955-959. View Source
